REACTION_CXSMILES
|
N1C(Cl)=NC(Cl)=NC=1Cl.[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13].[K].[CH2:16]([NH:20][C:21]1[N:26]=[C:25]([NH:27][CH2:28][CH2:29][CH2:30][CH3:31])[N:24]=[C:23](Cl)[N:22]=1)[CH2:17][CH2:18][CH3:19]>C(#N)C.O.C1(C)C=CC=CC=1>[CH2:10]([NH:14][C:23]1[N:24]=[C:25]([NH:27][CH2:28][CH2:29][CH2:30][CH3:31])[N:26]=[C:21]([NH:20][CH2:16][CH2:17][CH2:18][CH3:19])[N:22]=1)[CH2:11][CH2:12][CH3:13] |^1:14|
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)NC1=NC(=NC(=N1)NCCCC)Cl
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring in such a manner that the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
did not raise over 5° C
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the reaction temperature was gradually raised
|
Type
|
TEMPERATURE
|
Details
|
the obtained produt was cooled
|
Type
|
CUSTOM
|
Details
|
separated through filtration
|
Type
|
CUSTOM
|
Details
|
further reacted for six hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
under heat-reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
STIRRING
|
Details
|
vigorously stirred
|
Type
|
CUSTOM
|
Details
|
Thereafter, the aqueous layer was separated
|
Type
|
DISTILLATION
|
Details
|
was distilled off from the organic layer
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC1=NC(=NC(=N1)NCCCC)NCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.2 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |